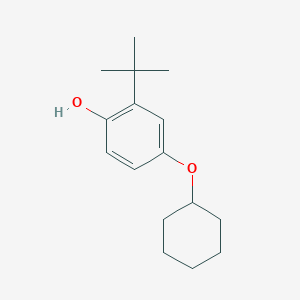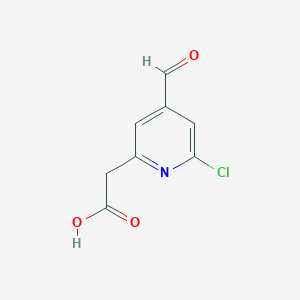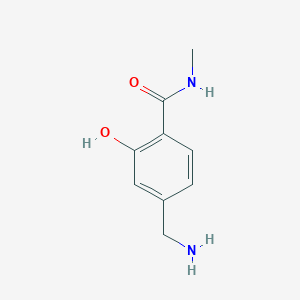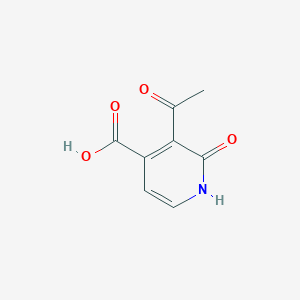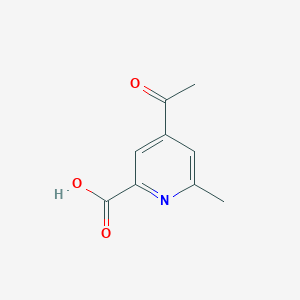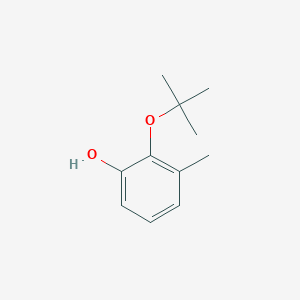
2-(Tert-butoxy)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-3-methylphenol: is an organic compound characterized by a phenol group substituted with a tert-butoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol (m-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be carried out using continuous flow reactors to enhance efficiency and yield. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the tert-butyl carbocation and its subsequent reaction with the phenol.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tert-butoxy)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(Tert-butoxy)-3-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and other fine chemicals.
Biology: In biological research, this compound can be used as a model compound to study the behavior of phenolic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine: While not directly used as a therapeutic agent, this compound can serve as a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity and potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block in material science.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and reactivity, further modulating its effects.
Comparaison Avec Des Composés Similaires
2-(Tert-butoxy)-4-methylphenol: Similar structure but with the tert-butoxy group at a different position.
2-(Tert-butoxy)phenol: Lacks the methyl group, affecting its reactivity and properties.
3-Methylphenol (m-cresol): Lacks the tert-butoxy group, making it less reactive in certain reactions.
Uniqueness: 2-(Tert-butoxy)-3-methylphenol is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for selective reactions and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7,12H,1-4H3 |
Clé InChI |
XEOYGSFSHCVWAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





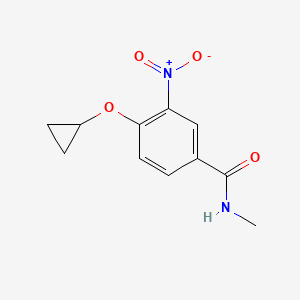

![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)

